3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-chlorophenylmethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-chlorobenzyl alcohol.
Formation of 3-(4-Chlorophenylmethoxy)pyridine: The 2-chloropyridine undergoes a nucleophilic substitution reaction with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-chlorophenylmethoxy)pyridine.
Carboxylation: The resulting 3-(4-chlorophenylmethoxy)pyridine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with potential anticancer and antimicrobial activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with anti-HIV activity.
Uniqueness
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a 4-chlorophenylmethoxy group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
170621-91-7 |
---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-11-2-1-7-15-12(11)13(16)17/h1-7H,8H2,(H,16,17) |
InChI Key |
WEIVJVLJVHIOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.